molecular formula C10H11ClN2 B1360313 6-Chlorotryptamine CAS No. 3670-19-7

6-Chlorotryptamine

Cat. No.: B1360313
CAS No.: 3670-19-7
M. Wt: 194.66 g/mol
InChI Key: LFASSSGQIDKFOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorotryptamine typically involves the halogenation of tryptamine derivatives. One common method is the directed evolution of halogenase enzymes, such as RebH, which can selectively chlorinate the indole ring of tryptamine at the sixth position . The reaction conditions often include the use of deuterium-substituted probe substrates and mass spectrometry for screening beneficial mutations .

Industrial Production Methods: Industrial production of this compound may involve the integration of halogenation biosynthetic machinery from soil bacteria into medicinal plant metabolism. This approach allows for the site-specific incorporation of chlorine into tryptophan-derived alkaloid products .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorotryptamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert this compound into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogen substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines .

Scientific Research Applications

6-Chlorotryptamine has a wide range of scientific research applications:

    Chemistry: It is used as a chemical intermediate in the synthesis of various compounds.

    Biology: The compound’s ability to inhibit tryptophan decarboxylase makes it valuable in studying enzyme inhibition and metabolic pathways.

    Medicine: Its vasoconstrictive properties are explored for potential therapeutic applications in conditions requiring vasoconstriction.

    Industry: this compound is utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of tryptophan decarboxylase and its vasoconstrictive properties. The positional substitution of chlorine at the sixth position distinguishes it from other halogenated tryptamines, leading to unique biological and chemical properties .

Properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFASSSGQIDKFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190152
Record name 1H-Indole-3-ethanamine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3670-19-7
Record name 6-Chlorotryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3670-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-ethanamine, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloro-1H-indol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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